
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine, also known as DPPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula of C23H19N3 and a molecular weight of 349.42 g/mol.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine is not fully understood, but it is believed to involve the chelation of metal ions and the formation of stable complexes. 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been shown to bind to various metal ions such as copper, zinc, and iron, and to exhibit different spectroscopic properties depending on the metal ion complexed.
Effets Biochimiques Et Physiologiques
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine can reduce tumor growth in animal models and exhibit low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine. One direction is to explore its potential applications in drug delivery systems and imaging agents. Another direction is to investigate its interactions with different metal ions and to develop new analytical methods for their determination. Furthermore, the development of new synthetic routes for 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine and its derivatives could lead to the discovery of new compounds with improved properties and activities.
Conclusion:
In conclusion, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine is a versatile compound with promising applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine and its derivatives could lead to the development of new materials, drugs, and analytical methods.
Méthodes De Synthèse
The synthesis of 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine involves the reaction of 2,6-dipyridin-2-ylpyridine with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The reaction occurs under mild conditions and yields 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine as a yellow crystalline solid with high purity.
Applications De Recherche Scientifique
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been found to exhibit promising antitumor, antibacterial, and antifungal activities. In materials science, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been used as a building block for the synthesis of luminescent materials and as a fluorescent probe for the detection of metal ions. In analytical chemistry, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been used as a chelating agent for the separation and determination of metal ions in complex matrices.
Propriétés
Numéro CAS |
158014-69-8 |
|---|---|
Nom du produit |
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine |
Formule moléculaire |
C23H19N3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-(2,4-dimethylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H19N3/c1-16-9-10-19(17(2)13-16)18-14-22(20-7-3-5-11-24-20)26-23(15-18)21-8-4-6-12-25-21/h3-15H,1-2H3 |
Clé InChI |
AOIKEXZOZPOIBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C |
Synonymes |
4'-(2,4-DIMETHYLPHENYL)-2,2':6',2''-TERPYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





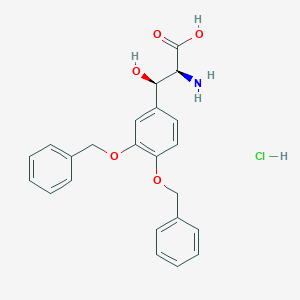

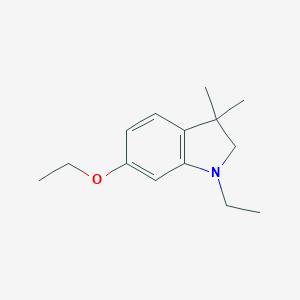
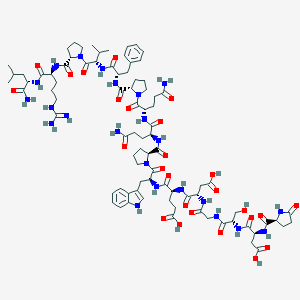



![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
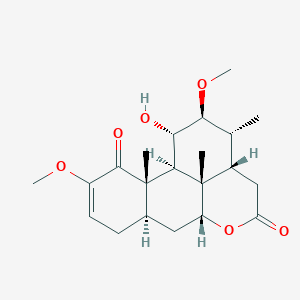
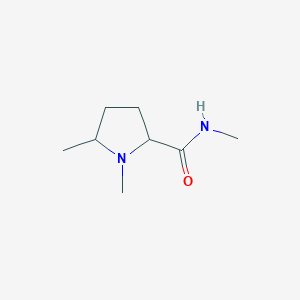
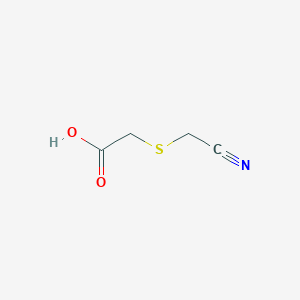
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)